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Compound of Interest

Compound Name: N,N-Dimethylmethaniminium
CAS No.: 28149-27-1
Cat. No.: B14153738
Get Quote
. J

-Dimethylmethyleneiminium lodide

Executive Summary

Eschenmoser’s salt (

-dimethylmethyleneiminium iodide) represents the "kinetic" evolution of the classical Mannich
reaction. Unlike the traditional multicomponent condensation (formaldehyde + amine + acid),
which relies on a sluggish equilibrium to generate the active electrophile, Eschenmoser’s salt
provides a pre-formed, highly reactive iminium species.

For drug development professionals, this reagent is the gold standard for

-methylenation—the installation of terminal alkene moieties adjacent to carbonyls. This guide
details the mechanistic underpinnings, regiochemical control, and validated protocols for
deploying this reagent in total synthesis.

The Reagent: Chemical Identity & Advantage

Chemical Name:
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-Dimethylmethyleneiminium iodide CAS: 33797-51-2 Structure:
[11[2][3]
Why Eschenmoser’s Salt? (The Kinetic Advantage)

In a classic Mannich reaction, the concentration of the active electrophile (the iminium ion) is
low and pH-dependent. This often leads to:

e Long reaction times and harsh acidic conditions.

o Poly-alkylation (the product is also an amine and can react further).

e Thermodynamic control, limiting regioselectivity.

Eschenmoser’s Salt solves this by decoupling electrophile formation from the addition step.
» High Electrophilicity: The iminium ion is stoichiometric and immediately available.

o Aprotic Compatibility: Reactions can be run in DCM, THF, or Acetonitrile, allowing the use of
kinetic enolates (LDA, LIHMDS) or silyl enol ethers.

o Regiocontrol: By controlling the enolate geometry and position before adding the salt, you
dictate exactly where the aminomethyl group attaches.

Mechanistic Dynamics

The utility of Eschenmoser's salt is best understood through the Eschenmoser Methylenation
sequence.[4] This is a three-stage cascade used to synthesize exocyclic enones, a structural
motif common in terpenes and Michael acceptor drugs.

Stage 1: Enolate Trapping (The Mannich Step)

The carbonyl substrate is converted to an enolate (or silyl enol ether). The enolate attacks the
electrophilic carbon of the iminium salt.

» Note: Because the salt is highly reactive, this step is often fast even at -78°C.

Stage 2: Quaternization
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The resulting

-amino ketone (Mannich base) acts as a nucleophile. Methyl iodide (Mel) is added to convert
the dimethylamine group into a trimethylammonium salt.[5] This transforms a poor leaving

group (

) into an excellent one (

).

Stage 3: Elimination

Base-induced Hofmann elimination removes the ammonium group and a
-proton, collapsing to form the

-methylene ketone.

Mechanistic Visualization (DOT)

The following diagram illustrates the pathway from a standard ketone to an

-methylene ketone.
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Figure 1: The Eschenmoser Methylenation Cascade.[4] Blue nodes represent stable
intermediates; Red represents transient nucleophiles; Yellow represents the reagent.

Strategic Applications: Regioselectivity

The power of this reagent lies in regiocontrol.
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Condition Enolate Type Reaction Outcome

Aminomethylation at the least

Kinetic Control (LDA, -78°C) Less substituted enolate hindered

-carbon.

Aminomethylation at the more

Thermodynamic Control ;
] Y More substituted enol substituted
(Acid/Heat)

-carbon.

) ] Absolute regioselectivity based
Silyl Enol Ethers Pre-defined geometry )
on the silyl ether structure.

Expert Insight: When working with unsymmetrical ketones, always generate the enolate first at
low temperature, then add the solid Eschenmoser’s salt. This prevents equilibration and
ensures the methylene group ends up exactly where intended.

Experimental Protocols
A. Preparation of Eschenmoser’s Salt

While commercially available, the salt is highly hygroscopic and degrades. Fresh preparation is
recommended for critical steps. The cleavage of aminals is the preferred method for high purity.

Reaction:

(Note: lodide salt is prepared similarly using TMS-I or Acetyl lodide)

Protocol (lodide Variant):

Setup: Flame-dry a 100 mL Schlenk flask under Argon.

Reagents: Add Bis(dimethylamino)methane (10 mmol) and anhydrous Ether (20 mL).

Addition: Cool to 0°C. Dropwise add Trimethylsilyl iodide (TMS-I) (10 mmol).

Precipitation: A white precipitate forms immediately. Stir for 30 minutes.
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« |solation: Filter under inert atmosphere (Schlenk frit). Wash with dry ether.
o Storage: Store in a desiccator over

. Critical: Moisture turns the salt into a useless gummy formaldehyde oligomer.

B. Standard -Methylenation Procedure

Target: Conversion of Cyclohexanone to 2-methylenecyclohexanone.
e Enolization:

o To a solution of LDA (1.1 equiv) in THF at -78°C, add cyclohexanone (1.0 equiv) dropwise.
Stir for 45 mins.

e Mannich Addition:

o Add Eschenmoser’s salt (1.2 equiv) as a solid in one portion (use a powder addition funnel
to maintain inert atmosphere).

o Allow to warm to Room Temperature (RT) over 3 hours.
e Workup 1:
o Quench with sat.

. Extract with DCM.[6] The product is the

-dimethylamino ketone.[4]
o Methylation:

o Dissolve crude Mannich base in DCM. Add Methyl lodide (excess, 2.0 equiv). Stir 4 hours.
A precipitate (quaternary salt) often forms.

¢ Elimination:

o Add sat.
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directly to the reaction mixture and stir vigorously (biphasic Hofmann elimination) or use
DBU in refluxing THF for Cope elimination.

e Purification:

o Standard silica chromatography.

Workflow Diagram (DOT)
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Figure 2: Operational workflow for handling and reacting Eschenmoser's Salt.

Troubleshooting & Optimization

Issue Probable Cause Solution

The salt must be
) ) ) white/crystalline. If
Low Yield (Mannich Step) Salt hydrolysis )
yellow/gummy, recrystallize

from MeCN or prepare fresh.

Ensure the enolate is kept cold
) ) (-78°C) during salt addition. Do
Regio-scrambling Proton transfer ]
not let the reaction warm up

too fast.

Switch from Biphasic

Incomplete Elimination Weak base to DBU or heating the

quaternary salt in DMF.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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